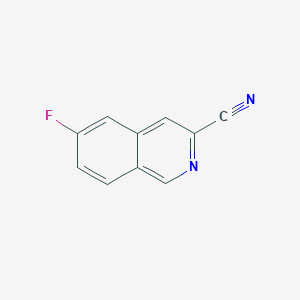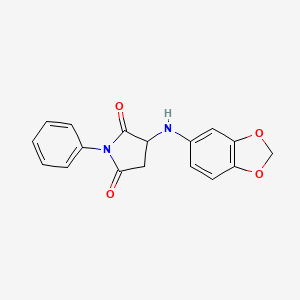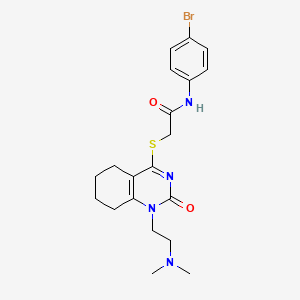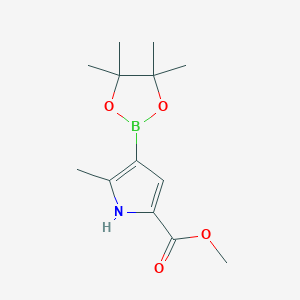![molecular formula C26H21N5O5 B2938078 N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1185116-82-8](/img/structure/B2938078.png)
N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a triazoloquinoxalinone group, and an acetamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography , but without specific data, I can’t provide a detailed analysis.科学的研究の応用
Positive Inotropic Activity
Triazoloquinoxaline derivatives have been synthesized and evaluated for their positive inotropic effects. These compounds have shown favorable activity in increasing stroke volume in isolated rabbit heart preparations, suggesting potential applications in treating heart failure. For instance, specific derivatives have been found to significantly increase stroke volume, indicating their potential as lead compounds for further cardiovascular drug development (Zhang et al., 2008).
Anticonvulsant Properties
Research has also explored the anticonvulsant activities of quinoxaline derivatives. Compounds synthesized from triazoloquinoxalines were evaluated using models of induced convulsions, where several demonstrated promising anticonvulsant activities. This suggests their potential application in developing new treatments for epilepsy and related seizure disorders (Alswah et al., 2013).
Antitumor Activity
The synthesis and evaluation of quinoxalinone analogues have shown significant in vitro antitumor activity against various cancer cell lines. These findings indicate that certain triazoloquinoxaline derivatives could serve as potent agents in cancer therapy, with broad spectrum antitumor activities observed in preliminary tests. This highlights their potential use in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Synthesis and Structural Diversity
The chemical synthesis of these compounds involves various strategies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods facilitate the rapid assembly of structurally complex and diverse triazoloquinoxaline scaffolds, enabling the exploration of their biological activities across different therapeutic areas (An et al., 2017).
作用機序
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-15-9-16(2)11-18(10-15)36-25-24-29-30(26(33)31(24)20-6-4-3-5-19(20)28-25)13-23(32)27-17-7-8-21-22(12-17)35-14-34-21/h3-12H,13-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGBBDQJGVYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)


![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)

![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)

